molecular formula C23H29N7O3 B15005590 1-[[(5-amino-1H-tetrazol-1-yl)acetyl](2-furylmethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

1-[[(5-amino-1H-tetrazol-1-yl)acetyl](2-furylmethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

Cat. No.: B15005590
M. Wt: 451.5 g/mol
InChI Key: DBNNGZUKDIPRRI-UHFFFAOYSA-N
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Description

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a furan ring, and a cyclohexane carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps, including the formation of the tetrazole ring, the furan ring, and the cyclohexane carboxamide moiety. The synthetic route typically starts with the preparation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The furan ring is then introduced through a Friedel-Crafts acylation reaction. Finally, the cyclohexane carboxamide moiety is attached using a coupling reaction with appropriate reagents and conditions .

Chemical Reactions Analysis

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The furan ring and cyclohexane carboxamide moiety contribute to the compound’s overall stability and binding affinity, enhancing its biological activity .

Comparison with Similar Compounds

Similar compounds to 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE include other tetrazole-containing compounds and furan derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the tetrazole, furan, and cyclohexane carboxamide moieties in this compound sets it apart from others, providing distinct chemical and biological properties .

Properties

Molecular Formula

C23H29N7O3

Molecular Weight

451.5 g/mol

IUPAC Name

1-[[2-(5-aminotetrazol-1-yl)acetyl]-(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C23H29N7O3/c1-16-8-6-9-17(2)20(16)25-21(32)23(11-4-3-5-12-23)29(14-18-10-7-13-33-18)19(31)15-30-22(24)26-27-28-30/h6-10,13H,3-5,11-12,14-15H2,1-2H3,(H,25,32)(H2,24,26,28)

InChI Key

DBNNGZUKDIPRRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)CN4C(=NN=N4)N

Origin of Product

United States

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